Product packaging for 4,7-Dichloro-6-iodoquinazoline(Cat. No.:CAS No. 1256955-29-9)

4,7-Dichloro-6-iodoquinazoline

Cat. No.: B3390891
CAS No.: 1256955-29-9
M. Wt: 324.93 g/mol
InChI Key: ZAMPZNQZEXEDBG-UHFFFAOYSA-N
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Description

4,7-Dichloro-6-iodoquinazoline is a high-value, multi-functionalized heterocyclic building block designed for medicinal chemistry and drug discovery research. Its molecular structure features three distinct reactive sites—the iodine atom at the 6-position and chlorine atoms at the 4- and 7-positions—which allow for sequential and selective functionalization via metal-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. This enables researchers to efficiently create diverse libraries of complex quinazoline derivatives for biological evaluation. Quinazoline derivatives are extensively investigated for their potent biological activities, particularly in oncology. The 4,7-dichloro-6-iodo scaffold serves as a key precursor in the synthesis of novel molecules that act as protein kinase inhibitors. These compounds can target critical pathways in cancer cell proliferation and survival. Research on analogous 6-iodoquinazoline compounds has demonstrated significant antiproliferative activity against various cancerous cell lines, making this chemotype a promising scaffold for developing new anticancer agents . Furthermore, derivatives of quinazoline have shown potential as antimicrobial agents, with some compounds exhibiting strong activity against Gram-positive bacteria . This compound is provided for research use only (RUO). It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3Cl2IN2 B3390891 4,7-Dichloro-6-iodoquinazoline CAS No. 1256955-29-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-dichloro-6-iodoquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2IN2/c9-5-2-7-4(1-6(5)11)8(10)13-3-12-7/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMPZNQZEXEDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1I)Cl)N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701305367
Record name 4,7-Dichloro-6-iodoquinazoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256955-29-9
Record name 4,7-Dichloro-6-iodoquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256955-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Dichloro-6-iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701305367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Functionalization of 4,7 Dichloro 6 Iodoquinazoline

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of 4,7-dichloro-6-iodoquinazoline, these reactions are pivotal for its functionalization. The presence of multiple carbon-halogen bonds of differing reactivity allows for sequential and site-selective modifications.

Palladium-Mediated Coupling Processes

Palladium catalysts are extensively used to facilitate cross-coupling reactions involving aryl halides. fiveable.me The general mechanism involves an oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the active palladium(0) species. fiveable.me The efficiency and selectivity of these processes are influenced by the nature of the halogen, the palladium catalyst, ligands, and reaction conditions.

The Sonogashira coupling reaction is a highly effective method for forming a bond between an sp²-hybridized carbon of an aryl halide and an sp-hybridized carbon of a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org

In the case of dihalogenated quinazolines, the Sonogashira reaction can proceed in a stepwise manner. For instance, the reaction of 2-aryl-4-chloro-6-iodoquinazolines with terminal alkynes, such as phenylacetylene (B144264) or 3-butyn-1-ol, occurs selectively at the more reactive C-6 iodo position. mdpi.com This initial coupling is typically carried out at room temperature. Subsequently, a second Sonogashira coupling can be performed at the C-4 chloro position by introducing a different terminal alkyne and elevating the temperature to 60 °C, allowing for the synthesis of unsymmetrically substituted quinazolines. mdpi.com

A one-pot, two-step bis-Sonogashira coupling has also been demonstrated. The first coupling with one equivalent of a terminal alkyne proceeds at the C-6 position at room temperature. Upon completion, a second alkyne is added, and the temperature is increased to facilitate the second coupling at the C-4 position. mdpi.com

Coupling PartnersCatalyst SystemConditions (Step 1)Conditions (Step 2)ProductRef
2-Aryl-4-chloro-6-iodoquinazoline, PhenylacetylenePdCl₂(PPh₃)₂, CuI, Cs₂CO₃THF, r.t., 18 h-2-Aryl-4-chloro-6-(phenylethynyl)quinazoline mdpi.com
2-Aryl-4-chloro-6-iodoquinazoline, R′C≡CH, R′′C≡CHPdCl₂(PPh₃)₂, CuI, Cs₂CO₃THF, r.t., 18 hTHF, 60 °C, 2 h2-Aryl-4-(alkynyl)-6-(alkynyl)quinazoline mdpi.com

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron reagent with an organic halide, catalyzed by a palladium(0) complex. yonedalabs.com This reaction is widely used for the formation of Csp²-Csp² bonds.

For multi-halogenated quinazolines, the Suzuki-Miyaura coupling can be performed sequentially. For example, after an initial Sonogashira coupling at the C-6 iodo position of a 2-aryl-4-chloro-6-iodoquinazoline, the resulting 2-aryl-4-chloro-6-alkynylquinazoline can undergo a subsequent Suzuki-Miyaura coupling at the C-4 chloro position. mdpi.com This reaction with an arylboronic acid, such as 4-fluorophenylboronic acid or 4-methoxyphenylboronic acid, is typically carried out in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ with a phosphine (B1218219) ligand and a base like potassium carbonate in a solvent such as DMF at reflux. mdpi.com

Research on 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline has shown that Suzuki-Miyaura coupling with various arylboronic acids occurs exclusively at the C-4 position under microwave irradiation. nih.govmdpi.com

SubstrateCoupling PartnerCatalyst SystemConditionsProductRef
2-Aryl-4-chloro-6-alkynylquinazolineArylboronic acidPdCl₂(PPh₃)₂-PCy₃, K₂CO₃DMF, reflux, 2 h2,4-Diaryl-6-alkynylquinazoline mdpi.com
4,7-Dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazolineArylboronic acidPd(PPh₃)₄, Na₂CO₃DME/ethanol (B145695), MW, 80 °C, 3 h4-Aryl-7-chloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline nih.govmdpi.com

The Stille coupling reaction utilizes organotin compounds as the organometallic partner for palladium-catalyzed cross-coupling with organic halides. harvard.edu This method is valued for its tolerance of a wide range of functional groups.

A one-pot, sequential Sonogashira/Stille coupling has been successfully applied to 2-aryl-4-chloro-6-iodoquinazolines. The initial Sonogashira coupling with phenylacetylene at the C-6 position is followed by a Stille coupling at the C-4 position with an organotin reagent like 2-(tributylstannyl)furan. This sequence allows for the introduction of two different carbon-based functional groups in a single pot. mdpi.comresearchgate.net

Chemo- and Regioselectivity in Multi-Halogenated Quinazolines

The presence of multiple halogen atoms on the quinazoline (B50416) ring introduces the challenge and opportunity of chemo- and regioselectivity in cross-coupling reactions. The outcome of these reactions is governed by the relative reactivity of the carbon-halogen bonds.

In palladium-catalyzed cross-coupling reactions, the general trend for the reactivity of carbon-halogen bonds follows the order of their bond dissociation energies: C-I > C-Br > C-Cl > C-F. mdpi.comacs.org This trend is a consequence of the bond strength, with the weaker C-I bond being more susceptible to oxidative addition by the palladium catalyst. ru.nlresearchgate.net

This reactivity difference is exploited in the selective functionalization of multi-halogenated quinazolines. For 2-aryl-4-chloro-6-iodoquinazolines, cross-coupling reactions preferentially occur at the C-6 iodo position over the C-4 chloro position. mdpi.comresearchgate.net This is consistent with the lower bond dissociation energy of the C-I bond (approximately 66.45 kcal/mol) compared to the C(4)-Cl bond (approximately 83.14 kcal/mol), as determined by DFT calculations. researchgate.net

However, it is important to note that this general trend can be influenced by other factors within the molecule. For instance, in some 6-bromo-2,4-dichloroquinazolines, the C(4)-Cl bond has been found to be more reactive than the weaker Csp²-Br bond. mdpi.comresearchgate.net This enhanced reactivity is attributed to the electronic effect of the adjacent nitrogen atom (α-nitrogen effect), which makes the C-4 position more electrophilic. nih.govmdpi.com In the case of this compound, the inherent high reactivity of the C-I bond dominates, directing the initial functionalization to the 6-position.

Positional Effects and Alpha-Nitrogen Activation on Reactivity

The reactivity of the quinazoline ring is significantly influenced by the positions of its nitrogen atoms. The pyrimidine (B1678525) ring component generally exhibits resistance to electrophilic substitution. wikipedia.org The order of reactivity for electrophilic substitution on the benzene (B151609) ring is position 8 > 6 > 5 > 7. wikipedia.orgnih.gov Conversely, the pyrimidine ring is susceptible to nucleophilic attack, with the C4 position being particularly activated. nih.govscispace.com

This heightened reactivity at C4 is attributed to the "alpha-nitrogen effect," where the adjacent nitrogen atom (N-3) renders the C4 carbon more electrophilic. mdpi.commdpi.com This effect is a determining factor in the regioselectivity of many reactions. For instance, in di- and tri-halogenated quinazolines, the C4-Cl bond is often more reactive towards nucleophiles and in metal-catalyzed cross-coupling reactions than chloro or bromo substituents at other positions. mdpi.commdpi.com

In the specific case of 2-aryl-4-chloro-6-iodoquinazolines, a notable exception to this trend is observed. The inherent reactivity of the C-I bond, being weaker than the C-Cl bond, leads to preferential substitution at the C6 position in palladium-catalyzed Sonogashira cross-coupling reactions. mdpi.comresearchgate.net Density Functional Theory (DFT) calculations support this observation, revealing that the Csp²-I bond dissociation energy (66.45 kcal/mol) is significantly lower than that of the C(4)-Cl bond (83.14 kcal/mol). researchgate.net This contrasts with 6-bromo-2,4-dichloroquinazoline, where the C4-Cl bond is more reactive than the weaker Csp²-Br bond, a phenomenon explained by strong palladium-heterocycle orbital interactions during the oxidative addition step that favor C4 coupling. mdpi.comresearchgate.net

One-Pot Sequential and Double Cross-Coupling Approaches

The differential reactivity of the halogen substituents in this compound and its analogs is leveraged in one-pot sequential and double cross-coupling reactions to build molecular complexity efficiently. These strategies allow for the introduction of multiple, distinct substituents in a single, streamlined process.

For 2-aryl-4-chloro-6-iodoquinazolines, the pronounced reactivity of the C6-I bond enables selective initial functionalization. mdpi.com This is followed by a subsequent cross-coupling reaction at the C4-Cl position. Researchers have successfully implemented a one-pot, two-step approach for the synthesis of unsymmetrical polycarbo-substituted quinazolines. mdpi.com

An example is the sequential Sonogashira and Stille cross-coupling. mdpi.comresearchgate.net This involves an initial Sonogashira coupling with a terminal alkyne at room temperature to substitute the iodine at C6. Subsequently, by raising the temperature, a Stille coupling with an organostannane reagent can be performed to functionalize the C4 position. mdpi.comresearchgate.net Similarly, a one-pot sequential bis-Sonogashira cross-coupling has been demonstrated, where two different terminal alkynes are introduced at the C6 and C4 positions by carefully controlling the reaction temperature. researchgate.net

Furthermore, sequential Sonogashira/Suzuki-Miyaura cross-coupling reactions have been effectively used. mdpi.com After an initial Sonogashira reaction at the C6-I position, a Suzuki-Miyaura coupling with an arylboronic acid can be carried out at the C4-Cl position to introduce an aryl group. mdpi.comresearchgate.net These one-pot methodologies provide a powerful tool for creating diverse quinazoline derivatives from a single, multi-halogenated precursor. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) on the Quinazoline Core

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of the quinazoline scaffold, particularly at the C2 and C4 positions. wikipedia.orgchim.it The presence of halogen atoms at these positions makes them susceptible to displacement by a wide range of nucleophiles. wikipedia.org

In 2,4-dichloroquinazoline (B46505) systems, SNAr reactions with amine nucleophiles, such as anilines, benzylamines, and aliphatic amines, consistently show high regioselectivity for substitution at the C4 position. mdpi.com This selectivity is a direct consequence of the alpha-nitrogen effect, which makes the C4 position more electrophilic and thus more reactive towards nucleophilic attack than the C2 position. mdpi.commdpi.com The reaction proceeds through a Meisenheimer-like intermediate, and theoretical calculations have shown that the transition state for the attack at C4 has a lower activation energy compared to the attack at C2. mdpi.com

For this compound, the C4-chloro substituent is the most likely site for initial SNAr reactions due to this electronic activation. This allows for the selective introduction of amino groups at this position. It is also possible to achieve double substitution, for example, in the synthesis of 2,4,6,8-tetrasubstituted quinazolines from 6,8-dibromo-2,4-dichloroquinazoline, where a bis-SNAr reaction occurs at the C2 and C4 positions. researchgate.net

C-H Functionalization Strategies in Quinazoline Chemistry

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds, including quinazolines. chim.itrsc.orgresearchgate.net This approach avoids the need for pre-functionalized substrates, such as halogenated or organometallic derivatives, by directly converting C-H bonds into new C-C or C-heteroatom bonds. researchgate.net

Transition metal catalysis, particularly with rhodium, ruthenium, palladium, and copper, plays a pivotal role in these transformations. chim.itresearchgate.netmdpi.com These methods often employ a directing group to achieve site-selectivity. For instance, in 4-anilinoquinazolines, the aniline (B41778) nitrogen can direct a rhodium catalyst to activate a C-H bond on the quinazoline core, leading to the formation of fused heterocyclic systems. chim.it

While specific examples detailing the C-H functionalization of this compound are not prevalent, the general principles of quinazoline C-H activation are applicable. The reactivity of C-H bonds on the benzene portion of the quinazoline ring is generally higher than on the pyrimidine portion for electrophilic-type functionalization. wikipedia.org Strategies often focus on the arylation, amination, alkylation, and alkenylation of the quinazoline scaffold. rsc.orgresearchgate.net For example, copper-catalyzed dual oxidative benzylic C-H aminations have been used to synthesize functionalized quinazolines. mdpi.com

Derivatization to Polycarbo-Substituted and Heteroatom-Substituted Quinazoline Analogs

The multi-halogenated nature of this compound makes it an excellent precursor for the synthesis of a wide variety of polycarbo-substituted and heteroatom-substituted quinazoline analogs. mdpi.com The distinct reactivities of the C-I and C-Cl bonds allow for a programmed, site-selective introduction of different functional groups through a series of cross-coupling and/or nucleophilic substitution reactions.

Polycarbo-substituted analogs , which feature multiple carbon-based substituents like aryl, alkenyl, or alkynyl groups, can be synthesized using sequential cross-coupling strategies as described in section 3.1.3. For example, starting with a 2-aryl-4-chloro-6-iodoquinazoline, a Sonogashira coupling can introduce an alkynyl group at C6, followed by a Suzuki-Miyaura coupling to add an aryl group at C4, resulting in a 2,4-diaryl-6-alkynylquinazoline. mdpi.comresearchgate.net

Heteroatom-substituted analogs are typically prepared via nucleophilic aromatic substitution (SNAr) reactions. The activated C4 position is the primary site for introducing nitrogen, oxygen, or sulfur nucleophiles. chim.itmdpi.com For instance, the reaction of 4,7-dichloroquinazoline (B1295908) with an amine would selectively yield a 4-amino-7-chloro-6-iodoquinazoline. Subsequent reactions could then target the remaining chloro and iodo substituents to introduce further diversity. The Suzuki-Miyaura cross-coupling of 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline with arylboronic acids has been shown to selectively substitute the C4-chloro group, which can then be followed by substitution at the C7 position under different conditions. nih.gov

The following table provides examples of derivatization reactions starting from halogenated quinazolines:

Starting MaterialReagents and ConditionsProduct TypeReference
2-Aryl-4-chloro-6-iodoquinazolines1. Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Cs₂CO₃, THF, r.t. 2. Arylboronic acid, PdCl₂(PPh₃)₂, PCy₃, K₂CO₃, DMF, reflux2,4-Diaryl-6-alkynylquinazolines mdpi.com
2-Aryl-4-chloro-6-iodoquinazolines1. Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Cs₂CO₃, THF, r.t. 2. 2-(Tributylstannyl)furan, THF, 60 °C2-Aryl-4-(2-furyl)-6-(phenylethynyl)quinazolines mdpi.comresearchgate.net
2,4-DichloroquinazolineAmine nucleophile2-Chloro-4-aminoquinazoline mdpi.com
4,7-Dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazolineArylboronic acid, Na₂CO₃, Pd(PPh₃)₄, DME/EtOH, microwaveC4-Aryl-7-chloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule.

¹H NMR: In a hypothetical ¹H NMR spectrum of 4,7-dichloro-6-iodoquinazoline, one would expect to observe distinct signals corresponding to the aromatic protons on the quinazoline (B50416) ring. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the chlorine and iodine atoms, as well as the nitrogen atoms within the heterocyclic ring. The multiplicity of each signal (e.g., singlet, doublet) would provide information about the number of adjacent protons, aiding in their specific assignment to positions on the quinazoline core.

¹³C NMR: A ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would be indicative of the electronic environment of each carbon atom, with carbons bonded to electronegative atoms like chlorine, iodine, and nitrogen appearing at characteristic downfield positions.

Table 1: Predicted NMR Data for this compound

Analysis Type Predicted Observations
¹H NMR Signals corresponding to each aromatic proton, with chemical shifts influenced by adjacent substituents.

| ¹³C NMR | Resonances for each unique carbon atom, with notable downfield shifts for carbons attached to heteroatoms. |

Vibrational Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to the vibrations of the C-Cl, C-I, C=N, and C=C bonds within the molecule. The aromatic C-H stretching and bending vibrations would also be present in the spectrum. The specific frequencies of these vibrations would provide a unique "fingerprint" for the compound.

Table 2: Expected FTIR Absorption Bands for this compound

Functional Group Expected Wavenumber Range (cm⁻¹)
C-Cl Stretch 800 - 600
C-I Stretch 600 - 500
C=N Stretch 1680 - 1630
C=C Stretch (Aromatic) 1600 - 1450

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its exact molecular mass. The resulting mass spectrum would display a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. The isotopic pattern of this peak would be characteristic of a compound containing two chlorine atoms and one iodine atom. Analysis of the fragmentation pattern could help to further confirm the structure by identifying the loss of specific atoms or functional groups.

Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule and to assess its photophysical properties. The UV-Vis absorption spectrum of this compound would reveal the wavelengths at which the molecule absorbs light, corresponding to the promotion of electrons to higher energy orbitals. This information can provide insights into the conjugation and electronic structure of the quinazoline system. If the compound is fluorescent, its emission spectrum would show the wavelengths of light emitted upon relaxation from an excited electronic state.

Thermal Analysis Methods (e.g., Thermogravimetric Analysis - TGA) for Stability Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. TGA would be used to evaluate the thermal stability of this compound. By heating the sample at a controlled rate, the temperature at which the compound begins to decompose can be determined. This information is valuable for understanding the material's stability and potential applications at elevated temperatures.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound (C₈H₃Cl₂IN₂), the experimentally determined percentages of carbon, hydrogen, and nitrogen would be compared to the theoretically calculated values. A close agreement between the experimental and theoretical values would provide strong evidence for the purity and elemental composition of the synthesized compound.

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage
Carbon C 12.01 8 96.08 28.53%
Hydrogen H 1.01 3 3.03 0.90%
Chlorine Cl 35.45 2 70.90 21.05%
Iodine I 126.90 1 126.90 37.67%
Nitrogen N 14.01 2 28.02 8.32%

| Total | | | | 336.93 | 100.00% |

Computational Chemistry and Theoretical Investigations of 4,7 Dichloro 6 Iodoquinazoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the electronic properties and reactivity of molecules. Methods like Density Functional Theory (DFT) are frequently used to explore the electronic structure of quinazoline (B50416) derivatives. nih.gov

Density Functional Theory (DFT) Studies

No specific DFT studies detailing the optimized geometry, vibrational frequencies, or other electronic properties for 4,7-Dichloro-6-iodoquinazoline were found. Such studies on related molecules, like 2,4-dichloro-6,7-dimethoxyquinazoline, have been used to compute geometric parameters and vibrational modes. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting chemical reactivity. nih.govaimspress.com The energy gap between these orbitals indicates the molecule's stability. nih.gov However, specific HOMO-LUMO energy values and orbital distribution maps for this compound are not available in the searched literature.

Calculation of Molecular Electrostatic Potentials (MESP) and Charge Distribution

MESP analysis is used to identify sites for nucleophilic and electrophilic attacks on a molecule. While this is a standard computational analysis for drug-like molecules, specific MESP maps and charge distribution data for this compound could not be located.

Bond Dissociation Energy Calculations

There were no specific calculations found for the bond dissociation energies of the C-Cl, C-I, or other bonds within the this compound molecule.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

MD simulations provide insight into the dynamic behavior of a molecule and its interactions with biological targets. While MD simulations have been performed for other quinazoline derivatives to understand their binding modes with receptors like EGFR, no such studies specific to this compound were identified. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov For the quinazoline class, QSAR models have been developed to predict anticancer activity. nih.gov One study noted that iodine substitution at the 6th position of the quinazoline ring could enhance cytotoxic activity. nih.gov However, no complete QSAR models or predictive equations specifically developed for or including this compound were found.

Molecular Docking and Virtual Screening Approaches for Ligand-Macromolecule Interactions

Computational methods such as molecular docking and virtual screening are essential tools in modern drug discovery for elucidating the interactions between small molecules like this compound and their biological macromolecular targets. These approaches predict the preferred orientation and binding affinity of a ligand when it forms a complex with a protein or enzyme, offering atomic-level insights into the basis of molecular recognition.

Molecular docking simulations for quinazoline derivatives involve preparing the three-dimensional structures of both the ligand (the quinazoline compound) and the target protein. The protein structures are often obtained from crystallographic data in the Protein Data Bank (PDB). Pre-processing steps typically include the removal of water molecules and co-crystallized ligands, the addition of hydrogen atoms, and the optimization of protein side chains to ensure a chemically accurate representation for the simulation. nih.gov

In studies involving 2,4-disubstituted-6-iodoquinazoline derivatives, molecular docking has been successfully employed to rationalize their biological activities. nih.gov These computational analyses have explored the binding of such compounds to various anticancer and antimicrobial targets, including:

Carbonic Anhydrase XII (CAXII)

Human Thymidylate Synthase (hTS)

Human Thymidine Kinase (hTK)

E. coli Dihydrofolate Reductase (DHFR)

S. aureus Dihydrofolate Reductase (DHFR)

The results from these docking studies often correlate well with experimental findings, providing a theoretical foundation for observed biological effects. nih.gov For instance, the binding energy and specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the active site of a target protein can explain the potency of a particular derivative.

Virtual screening, a broader computational technique, utilizes these docking principles to screen large libraries of compounds against a specific target. This allows for the rapid identification of potential hit compounds from vast chemical spaces. nih.govnih.gov For the quinazoline scaffold, virtual screening has been instrumental in identifying novel series of compounds with potential therapeutic applications, such as treatments for Chagas Disease. nih.govnih.gov While not specifically focused on this compound, these studies demonstrate the power of virtual screening to explore the therapeutic potential of the broader 4-aminoquinazoline chemical class. nih.gov

Table 1: Example Protein Targets for Docking of Iodoquinazoline Derivatives

Target Protein Therapeutic Area Role of Docking Simulation
Carbonic Anhydrase XII (CAXII) Anticancer To predict and rationalize inhibitory activity. nih.gov
Human Thymidylate Synthase (hTS) Anticancer To understand the binding mode and interactions responsible for antiproliferative effects. nih.gov
Human Thymidine Kinase (hTK) Anticancer To evaluate potential mechanisms of anticancer action at the molecular level. nih.gov
DHFR (E. coli and S. aureus) Antimicrobial To explain the basis for antibacterial activity against Gram-positive and Gram-negative bacteria. nih.gov

Theoretical Insights into Reactivity and Selectivity in Cross-Coupling Reactions

Theoretical and computational studies provide crucial insights into the reactivity and regioselectivity observed in cross-coupling reactions involving polyhalogenated quinazolines. For precursors like this compound, understanding which halogen is most susceptible to substitution is key for synthetic planning. The regioselectivity of these reactions is consistently directed towards the 4-position of the quinazoline ring. mdpi.comnih.govscispace.com

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, and nucleophilic aromatic substitution (SNAr) reactions preferentially occur at the C4 position. mdpi.comnih.govscispace.com This selectivity is attributed to the electronic properties of the quinazoline core. The nitrogen atom at position 1 (N1) exerts a strong electron-withdrawing effect, which significantly increases the electrophilicity of the adjacent C4 carbon atom. This phenomenon, known as the α-nitrogen effect, makes the C4 position the most activated site for both nucleophilic attack and oxidative addition in palladium-catalyzed cycles. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), has been used to quantify this effect. Calculations on model compounds like 2,4-dichloroquinazoline (B46505) reveal important electronic descriptors that predict this regioselectivity. mdpi.com Key theoretical parameters include:

Atomic Charges: The calculated partial positive charge is significantly higher on the C4 atom compared to the C2 atom, indicating that C4 is more electrophilic and thus more susceptible to nucleophilic attack.

LUMO Coefficients: In an SNAr reaction, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile is critical. Calculations show that the LUMO has a larger coefficient on the C4 atom than on the C2 atom. This indicates that the orbital overlap required for the reaction is more favorable at the C4 position. mdpi.com

These theoretical findings explain the experimental observations where reactions involving various nucleophiles (amines, mercaptans) or organometallic reagents in cross-coupling reactions consistently yield 4-substituted products, leaving the halogens at other positions (like C7) intact for subsequent functionalization. mdpi.comscispace.com While the iodine at C6 is also reactive, particularly in palladium-catalyzed reactions, the high electrophilicity of C4 often dictates the initial site of reaction under many conditions.

Table 2: Calculated Atomic Charges and LUMO Coefficients for C2 and C4 of 2,4-Dichloroquinazoline

Atom Atomic Charge (Merz-Kollman) LUMO Coefficient
C2 +0.408 -0.176
C4 +0.518 +0.334

Data derived from theoretical calculations on the model compound 2,4-dichloroquinazoline using the ωB97X-D/6-31G(d) level of theory, illustrating the higher electrophilicity of the C4 position. mdpi.com

Applications As Synthetic Intermediates and in Materials Science

Role as a Versatile Building Block in Complex Organic Synthesis

The utility of 4,7-dichloro-6-iodoquinazoline in complex organic synthesis stems from the distinct reactivity of its halogen substituents. The chlorine atom at the 4-position and the iodine atom at the 6-position serve as orthogonal synthetic handles, allowing for selective and sequential chemical transformations.

The chlorine atom at the C4 position is particularly susceptible to nucleophilic aromatic substitution (SNAr). This increased reactivity is attributed to the "α-nitrogen effect," where the adjacent nitrogen atom in the pyrimidine (B1678525) ring makes the C4 position more electrophilic and activates it for substitution by various nucleophiles, such as amines. nih.gov

In contrast, the carbon-iodine bond at the C6 position is an ideal site for transition metal-mediated cross-coupling reactions. The reactivity of Csp²-X bonds in such transformations generally follows the trend C-I > C-Br > C-Cl. researchgate.net Consequently, the C6-iodo group can be selectively targeted for reactions like the Suzuki-Miyaura or Sonogashira coupling, leaving the C4-Cl and C7-Cl bonds intact for subsequent modifications. nih.govwikipedia.orgwikipedia.org This predictable selectivity allows chemists to introduce a wide variety of aryl, heteroaryl, or alkynyl groups at the 6-position. nih.govnih.govmyskinrecipes.comorientjchem.org

This dual reactivity enables a programmed, step-wise approach to building complex molecules. For instance, a synthetic route could involve an initial Sonogashira or Suzuki coupling at the C6-iodo position, followed by a nucleophilic substitution at the C4-chloro position, demonstrating the compound's role as a versatile and programmable building block. nih.govnih.gov

Precursor for the Synthesis of Diverse Heterocyclic Systems

Leveraging the differential reactivity of its halogenated positions, this compound serves as a key precursor for a multitude of diverse and polysubstituted heterocyclic systems. The ability to perform sequential cross-coupling and nucleophilic substitution reactions allows for the systematic construction of quinazolines with tailored substitution patterns. nih.gov

For example, studies on related 2-aryl-4-chloro-6-iodoquinazolines have shown that the C6-iodo bond is preferentially substituted in palladium-catalyzed Sonogashira reactions with terminal alkynes. nih.gov The resulting 4-chloro-6-alkynylquinazoline can then undergo a subsequent Suzuki-Miyaura coupling or other substitution at the C4 position. This stepwise functionalization is a powerful strategy for creating unsymmetrical, polycarbo-substituted quinazolines, which are of significant interest for their biological activities and material properties. nih.govnih.gov This approach has been successfully employed to synthesize various 4-amino-6-arylquinazolines and other complex derivatives. nih.gov

The ability to introduce different functional groups at specific locations on the quinazoline (B50416) core makes this compound an invaluable starting material for generating libraries of novel heterocyclic compounds for screening in drug discovery and materials science applications.

Development of Optoelectronic and Photofunctional Materials

Quinazoline derivatives have garnered significant attention for their potential applications in optoelectronics, including as components in organic light-emitting diodes (OLEDs), fluorescent sensors, and other photofunctional materials. researchgate.netnih.govresearchgate.net The this compound scaffold is an excellent starting point for designing such materials, particularly those based on a donor-π-acceptor (D-π-A) architecture. The quinazoline ring itself is electron-deficient, making it an effective electron acceptor. rsc.orgbeilstein-journals.org The reactive chloro and iodo sites provide convenient points for attaching electron-donating groups and extending π-conjugation, which are key strategies for tuning the material's photophysical properties. researchgate.netrsc.org

The donor-acceptor design is a classic and effective method for creating new fluorescent molecules with tunable emission characteristics. rsc.orgrsc.org By attaching various electron-donating amino groups to the 4- or 7-positions of a quinazoline acceptor core, researchers have synthesized series of new fluorophores. rsc.org The strength of the electron-donating group directly influences the energy of the resulting molecule's frontier orbitals, allowing for the fine-tuning of its absorption and emission wavelengths. This strategy has been used to produce quinazoline-based compounds whose fluorescence emission covers a wide spectral range, from blue (414 nm) to orange-red (597 nm). rsc.orgresearchgate.net The ability to systematically modify the structure to control the color of the emitted light makes these quinazoline derivatives highly promising for applications in multicolor displays and sensing.

The photophysical properties of donor-acceptor quinazolines have been extensively studied. The specific donor group and its attachment point on the quinazoline ring have a profound impact on the emission wavelength (λem), Stokes shift, and photoluminescence quantum yield (QY). For instance, attaching different amino donors to a 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline acceptor produces a range of fluorescent compounds with varying properties.

Below is a summary of photophysical data for quinazoline-based fluorophores with different amino donors attached at the 4- or 7-position, measured in cyclohexane.

Compound SeriesDonor GroupAttachment PositionEmission Wavelength (λem)Stokes Shift (nm)Quantum Yield (QY)Reference
1Anilino4414 nm15 nm80.25% rsc.org
2N-phenyl-p-anisidinyl (MPA)4450 nm47 nm87.59% rsc.org
3Carbazolyl4500 nm85 nm25.54% rsc.org
4Phenoxazinyl (POZ)4514 nm94 nm1.21% rsc.org
510H-phenothiazinyl4575 nm131 nm0.23% rsc.org
6Anilino7412 nm15 nm32.18% rsc.org
7N-phenyl-p-anisidinyl (MPA)7458 nm58 nm43.32% rsc.org
8Carbazolyl7519 nm108 nm2.93% rsc.org
9Phenoxazinyl (POZ)7533 nm77 nm1.85% rsc.org
1010H-phenothiazinyl7597 nm161 nm0.08% rsc.org

As shown, compounds with donors at the 4-position generally exhibit higher quantum yields, with some reaching over 80%. rsc.org The largest Stokes shift of 161 nm was observed for the compound with a 10H-phenothiazinyl donor at the 7-position, indicating a significant structural rearrangement in the excited state. rsc.orgresearchgate.net

The significant Stokes shifts and the strong dependence of emission color on both solvent polarity (solvatochromism) and donor strength are characteristic features of molecules that undergo intramolecular charge transfer (ICT) upon photoexcitation. nih.govbeilstein-journals.orgnih.gov In these donor-acceptor quinazoline systems, the absorption of a photon promotes an electron from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-donating group, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-accepting quinazoline ring. beilstein-journals.org

This photoinduced electron transfer creates a charge-separated excited state with a large dipole moment, which is responsible for the observed photophysical phenomena. The strongly red-shifted fluorescence bands in polar solvents and the large Stokes shifts are direct consequences of this ICT process. beilstein-journals.org The ability to design molecules with strong ICT character is crucial for applications in nonlinear optics, sensors, and efficient light-emitting devices.

The electron-deficient nature of the quinazoline ring, with its two nitrogen atoms, makes it sensitive to protonation by acids. This property can be harnessed to create luminescent pH sensors. researchgate.net Studies have demonstrated that for certain 4,7-disubstituted quinazoline push-pull chromophores, the addition of acid leads to the appearance of new emission bands. researchgate.net This occurs because protonation of the quinazoline ring alters its electron-accepting ability, thereby changing the energy of the ICT state and the color of the emitted light.

This pH-dependent emission has been ingeniously used to generate white light from a single molecule. At a specific pH, a carefully designed quinazoline derivative can exist in equilibrium between its neutral and protonated forms. If these two forms emit light of complementary colors (e.g., blue and yellow/orange), the combined emission is perceived as white light. This approach has been successfully used to achieve white photoluminescence from quinazoline-based emitters both in solution and in the solid state. researchgate.netacs.org Such systems are highly attractive for developing simpler and more cost-effective white OLEDs (WOLEDs), which traditionally require complex mixtures of multiple emitters. beilstein-journals.org

Q & A

Basic: What are the standard protocols for synthesizing 4,7-Dichloro-6-iodoquinazoline, and how can purity be optimized?

Methodological Answer:
Synthesis typically involves halogenation of quinazoline precursors using iodine monochloride (ICl) or iodination via Ullmann-type coupling. Key steps include:

  • Precursor Selection : Start with 4,7-dichloroquinazoline to ensure regioselective iodination at the 6-position .
  • Reaction Optimization : Use anhydrous conditions with catalysts like CuI in DMF at 110–120°C for 12–24 hours. Monitor progress via TLC or HPLC .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) improves purity (>95%). Confirm purity via NMR (¹H/¹³C) and LC-MS .

Advanced: How can conflicting NMR and LC-MS data for this compound derivatives be resolved?

Methodological Answer:
Contradictions often arise from residual solvents, isotopic interference (e.g., chlorine/iodine splitting), or tautomerism. Mitigation strategies:

  • Deuterated Solvent Screening : Test DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .
  • High-Resolution MS : Differentiate isotopic patterns (e.g., [M+2] peaks for Cl/I) using HRMS (Q-TOF instruments) .
  • Variable-Temperature NMR : Detect dynamic processes (e.g., rotational barriers) by analyzing spectra at 25°C vs. 60°C .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian or ORCA software) .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
  • Waste Disposal : Halogenated waste must be segregated and treated with sodium bicarbonate to neutralize acidity before disposal .
  • Emergency Procedures : In case of skin contact, rinse with 10% sodium thiosulfate solution to reduce iodine absorption .

Advanced: How can computational modeling guide the design of this compound-based kinase inhibitors?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinity with kinase ATP pockets (e.g., EGFR, VEGFR). Prioritize halogen bonding interactions at the 6-iodo position .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen bond occupancy .
  • SAR Analysis : Corrogate substituent effects (e.g., chloro vs. fluoro at 4/7 positions) on inhibitory potency using QSAR models (DRAGON descriptors) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 8.5–9.0 ppm) and carbons (δ 140–160 ppm). Use DEPT-135 to confirm quaternary carbons .
  • FT-IR : Identify C-I stretches (500–600 cm⁻¹) and C-Cl vibrations (750–800 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry. Iodine’s heavy atom effect enhances diffraction .

Advanced: How do solvent polarity and temperature affect the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance Pd-catalyzed couplings (e.g., Suzuki-Miyaura) by stabilizing transition states. Nonpolar solvents (toluene) favor Buchwald-Hartwig aminations .
  • Temperature Gradients : Lower temps (50°C) reduce side reactions (e.g., dehalogenation), while higher temps (100°C) accelerate oxidative addition .
  • Kinetic Analysis : Use in situ IR or ReactIR to monitor reaction rates. Fit data to Arrhenius equation to determine activation energy .

Basic: What are the key applications of this compound in medicinal chemistry research?

Methodological Answer:

  • Kinase Inhibitor Scaffolds : The iodo group facilitates radioisotope labeling (e.g., ¹²⁵I) for biodistribution studies .
  • PROTAC Development : Serve as E3 ligase ligands due to halogen’s ability to engage hydrophobic pockets .
  • Anticancer Screening : Test in vitro against HeLa or MCF-7 cell lines using MTT assays. Compare IC₅₀ values with control compounds .

Advanced: What strategies mitigate iodine sublimation during thermal analysis of this compound?

Methodological Answer:

  • TGA-DSC Modifications : Use hermetically sealed pans with high-pressure tolerance. Ramp temperature at 5°C/min under N₂ atmosphere .
  • Mass Spectrometry Coupling : Connect TGA to evolved gas analysis (EGA-MS) to detect sublimed iodine (m/z 127) .
  • Alternative Techniques : Substitute with variable-temperature XRD to study phase transitions without mass loss .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.